molecular formula C15H23NO3 B5887434 N-(tert-butyl)-4-isopropoxy-3-methoxybenzamide

N-(tert-butyl)-4-isopropoxy-3-methoxybenzamide

Cat. No. B5887434
M. Wt: 265.35 g/mol
InChI Key: LGMKPMOWDWCUDD-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-isopropoxy-3-methoxybenzamide, commonly known as IBTM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. IBTM belongs to the class of benzamides, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

The mechanism of action of IBTM is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. IBTM has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In addition, IBTM has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects:
IBTM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. IBTM has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In addition, IBTM has been shown to have analgesic properties, making it a potential candidate for pain management.

Advantages and Limitations for Lab Experiments

IBTM has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been shown to have a variety of biological activities, making it a versatile compound for drug discovery and development. However, there are also limitations to using IBTM in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. In addition, its potential side effects and toxicity need to be further investigated.

Future Directions

There are several future directions for research on IBTM. One direction is to further investigate its mechanism of action and molecular targets. This could lead to the discovery of new pathways and targets for drug development. Another direction is to investigate its potential applications in specific diseases, such as cancer and inflammatory diseases. In addition, more research is needed to investigate its potential side effects and toxicity, as well as its pharmacokinetics and pharmacodynamics. Overall, IBTM is a promising candidate for drug discovery and development, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of IBTM involves the reaction of 4-isopropoxy-3-methoxybenzoic acid with tert-butylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-(dimethylamino)pyridine). The reaction yields IBTM as a white crystalline solid with a purity of over 98%. The synthesis method is relatively simple and can be carried out on a large scale, making IBTM a promising candidate for drug development.

Scientific Research Applications

IBTM has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. IBTM has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. In addition, IBTM has been shown to have analgesic properties, making it a potential candidate for pain management.

properties

IUPAC Name

N-tert-butyl-3-methoxy-4-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-10(2)19-12-8-7-11(9-13(12)18-6)14(17)16-15(3,4)5/h7-10H,1-6H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMKPMOWDWCUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)NC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-3-methoxy-4-propan-2-yloxybenzamide

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